HC Yellow NO. 7

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

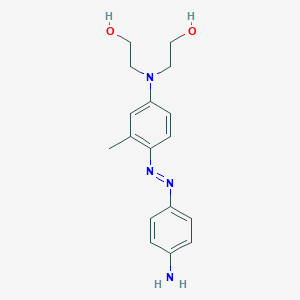

HC Yellow NO. 7 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenol using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-methyl-4-(bis-2-hydroxyethyl)aminobenzene under alkaline conditions to form HC Yellow NO. 7 .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to remove impurities and achieve the desired quality .

化学反応の分析

Types of Reactions

HC Yellow NO. 7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.

Reduction: Aromatic amines are the primary products formed.

Substitution: Substituted aromatic compounds with different functional groups depending on the reagent used.

科学的研究の応用

Applications in Cosmetics

HC Yellow No. 7 is predominantly utilized as a colorant in cosmetic formulations, particularly in hair dyes and skin products. Its application in cosmetics is subject to stringent safety assessments due to potential health risks associated with synthetic dyes.

Safety Assessments

A comprehensive evaluation conducted by the Scientific Committee on Consumer Safety (SCCS) highlighted several findings regarding this compound:

- Skin Penetration Studies : Using a Franz diffusion cell method, studies indicated that this compound could penetrate human skin, raising concerns about systemic exposure through topical applications .

- Toxicological Studies : In a study involving Sprague-Dawley rats, doses of this compound were administered via oral gavage. Observations included increased liver weights and signs of tubular necrosis at higher doses (250 mg/kg), indicating potential hepatotoxicity .

| Study Type | Findings |

|---|---|

| Skin Penetration | Significant absorption through human skin |

| Oral Toxicity | Liver hypertrophy and kidney changes observed |

Applications in Textiles

In the textile industry, this compound serves as a dye for various fabrics. Its vibrant color properties make it suitable for applications requiring bright and long-lasting hues.

Regulatory Considerations

The use of this compound in textiles is regulated due to its classification as a potentially harmful substance:

- Environmental Impact : Studies have indicated that azo dyes can release aromatic amines upon degradation, which are known to be carcinogenic. Therefore, regulations often limit its use or require specific safety measures during manufacturing and disposal .

Food Industry Applications

Although less common, this compound has been explored for use as a food coloring agent. However, its application in food is highly regulated due to safety concerns.

Health Risks

The compound has been classified as harmful if ingested and may cause respiratory irritation . Regulatory bodies often scrutinize its use in food products to prevent potential health risks associated with azo dyes.

Case Study 1: Cosmetic Safety Assessment

A study conducted by the SCCS analyzed the safety of this compound when used in hair dyes:

- Objective : To evaluate the potential for skin sensitization and systemic toxicity.

- Methodology : Various concentrations of this compound were applied to animal models.

- Results : The study concluded that while low concentrations may be safe, higher concentrations posed significant health risks, necessitating careful regulation of its use in cosmetics .

Case Study 2: Textile Dyeing Process

Research focused on the environmental impact of this compound during textile dyeing processes revealed:

作用機序

The mechanism of action of HC Yellow NO. 7 involves its interaction with hair keratin. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable coloration. The azo bond in the dye is responsible for its vibrant yellow color, which is resistant to washing and fading .

類似化合物との比較

Similar Compounds

HC Yellow NO. 10: Another azo dye used in hair coloring with similar properties but different molecular structure.

HC Blue NO. 2: A blue azo dye used in hair dye formulations.

HC Red NO. 3: A red azo dye with applications in the cosmetic industry.

Uniqueness

HC Yellow NO. 7 is unique due to its specific molecular structure, which provides a distinct yellow color and stability. Its ability to bind effectively to hair keratin makes it a preferred choice in hair dye formulations .

生物活性

HC Yellow No. 7, also known as CI 104226, is a synthetic dye commonly used in various applications, including cosmetics and food products. Understanding its biological activity is crucial for assessing safety and regulatory compliance. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Name : this compound

- CAS Number : 104226-21-3

- Molecular Formula : C₁₄H₁₃N₃NaO₃S

- Purity : Typically >97% in studies

In Vivo Studies

-

Oral Toxicity in Rats :

- A study conducted on Sprague-Dawley rats administered doses of 50 and 500 mg/kg body weight (bw) showed no significant adverse effects related to this compound. Observations included monitoring for mortality, body weight changes, and macroscopic organ examinations over a 14-day period .

- Findings :

- No genotoxic effects were observed in vivo.

- Minor histopathological changes included increased kidney weight and yellow/orange discoloration of tissues at higher doses, which were deemed of minor toxicological importance.

- Micronucleus Test :

In Vitro Studies

- Gene Mutation Tests :

- Clastogenic Activity :

Summary of Findings

| Study Type | Dose/Concentration | Key Findings |

|---|---|---|

| Oral Toxicity | 50 & 500 mg/kg bw | Non-genotoxic; minor kidney weight increase |

| Micronucleus | Not specified | Non-genotoxic |

| Gene Mutation | Up to 600 µg/ml | Induced mutations at high concentrations |

| Clastogenicity | Not specified | No chromosomal aberrations observed |

Case Study: Safety Assessment in Cosmetics

A safety assessment was conducted regarding the use of this compound in cosmetic formulations. The study concluded that under typical usage conditions, the dye does not pose significant health risks to consumers when applied topically .

Regulatory Status

This compound is subject to regulation by various health authorities globally due to its widespread use in consumer products. The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated its safety profile, concluding that it is safe for use within established limits .

特性

IUPAC Name |

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-12-16(21(8-10-22)9-11-23)6-7-17(13)20-19-15-4-2-14(18)3-5-15/h2-7,12,22-23H,8-11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVKKVUAUKQDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879805, DTXSID20869419 | |

| Record name | HC Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-({4-[(4-Aminophenyl)diazenyl]-3-methylphenyl}azanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104226-21-3 | |

| Record name | 2,2′-[[4-[2-(4-Aminophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104226-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow No. 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]-3-methylphenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0860JBFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。